An In-depth Technical Guide to 2-Fluorobenzal Bromide (CAS 220141-76-4)
An In-depth Technical Guide to 2-Fluorobenzal Bromide (CAS 220141-76-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzal Bromides in Synthesis
2-Fluorobenzal bromide, also known as 1-(dibromomethyl)-2-fluorobenzene, is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a gem-dibromomethyl group ortho to a fluorine atom on a benzene ring, offers a unique combination of reactivity and electronic properties. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the dibromomethyl group and the aromatic ring, making it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the available technical information, inferred properties, and potential applications of this compound, with a focus on its synthesis, reactivity, and safe handling.
While direct experimental data for 2-Fluorobenzal bromide is limited in publicly available literature, its properties and reactivity can be understood through the lens of related compounds and fundamental principles of organic chemistry. This guide will leverage information on analogous structures, such as 3-Fluorobenzal bromide and 2-Fluorobenzyl bromide, to provide a scientifically grounded perspective.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the scarcity of direct experimental data for 2-Fluorobenzal bromide, the following properties are predicted based on the known data of its isomers and related compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C7H5Br2F | Based on chemical structure |
| Molecular Weight | 267.92 g/mol | Calculated from atomic weights[1][2] |
| Appearance | Likely a colorless to yellow or brown liquid or low-melting solid | Based on related benzal bromides |
| Boiling Point | Expected to be higher than 2-fluorobenzyl bromide (84-85 °C at 15 mmHg) due to increased molecular weight. The boiling point of 3-Fluorobenzal bromide is 382.2 K (109.05 °C) at 0.01 bar.[3] | Comparison with singly brominated analogue and isomer |
| Density | Expected to be greater than 1.567 g/mL (density of 2-fluorobenzyl bromide at 25 °C)[4][5] | Increased mass from the additional bromine atom |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, THF) | General solubility of halogenated aromatic compounds |
| Spectroscopic Data | ||
| 1H NMR | A singlet for the CHBr2 proton, with aromatic protons showing complex splitting patterns due to fluorine-hydrogen coupling. | Standard NMR principles |
| 13C NMR | The CHBr2 carbon will appear at a characteristic chemical shift. The aromatic carbons will show splitting due to C-F coupling. | Standard NMR principles |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). The molecular ion peak would be observed at m/z 266, 268, and 270.[6] A significant fragment would be the loss of one or both bromine atoms. | Isotopic abundance of bromine[6] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Fluorobenzal bromide from 2-fluorobenzaldehyde presents a significant chemical challenge. Direct bromination of the aldehyde can lead to unwanted side reactions, including oxidation of the aldehyde group and electrophilic substitution on the aromatic ring.[7]
A plausible synthetic route involves the gem-dibromination of 2-fluorobenzaldehyde. This transformation can be approached through several methods, each with its own mechanistic nuances and experimental considerations.
Proposed Synthetic Pathway: Gem-Dibromination of 2-Fluorobenzaldehyde
A potential method for the synthesis of 2-Fluorobenzal bromide is the reaction of 2-fluorobenzaldehyde with a suitable brominating agent.
Caption: Proposed synthesis of 2-Fluorobenzal bromide.
Detailed Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorobenzaldehyde and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus pentabromide or a combination of triphenylphosphine and carbon tetrabromide). The choice of brominating agent is critical to avoid unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to the formation of byproducts.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents oxidation of the aldehyde and other side reactions.
-
Slow Addition and Cooling: The reaction is likely exothermic, and slow addition of the brominating agent at low temperature helps to control the reaction rate and prevent the formation of impurities.
-
Aqueous Workup: The bicarbonate solution neutralizes any acidic byproducts.
Reactivity and Synthetic Applications
The reactivity of 2-Fluorobenzal bromide is dominated by the gem-dibromomethyl group. This functional group can participate in a variety of transformations, making it a versatile intermediate.
Nucleophilic Substitution Reactions
The two bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.
Caption: Key reactions of 2-Fluorobenzal bromide.
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Hydrolysis: Reaction with water or hydroxide will lead to the formation of 2-fluorobenzaldehyde.
-
Formation of Acetals and Thioacetals: Reaction with alcohols or thiols in the presence of a base will yield the corresponding acetals or thioacetals.
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Corey-Fuchs Reaction: Treatment with triphenylphosphine can generate a phosphonium ylide, which can then be used in the Corey-Fuchs reaction to synthesize alkynes from aldehydes.
Applications in Drug Discovery and Materials Science
The 2-fluorobenzyl moiety is a common structural motif in many biologically active compounds. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity.[8] 2-Fluorobenzal bromide, as a precursor to this moiety, can be instrumental in the synthesis of novel drug candidates.
Potential applications include:
-
Synthesis of Pharmaceutical Intermediates: As a building block for introducing the 2-fluorobenzyl group into more complex molecules.[8]
-
Agrochemical Development: The incorporation of fluorine can enhance the efficacy of pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the development of specialty polymers and materials with enhanced thermal and chemical stability.
Safety, Handling, and Storage
Expected Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[9][10]
-
Lachrymator: Expected to be a substance that causes tearing.[10]
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Moisture Sensitive: Reacts with water, potentially releasing hydrogen bromide gas.[10]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Conclusion
2-Fluorobenzal bromide (CAS 220141-76-4) is a potentially valuable, yet undercharacterized, reagent in organic synthesis. While direct experimental data is sparse, its chemical behavior can be rationally predicted based on the established chemistry of benzal bromides and the electronic influence of the ortho-fluoro substituent. Its utility as a precursor to the 2-fluorobenzyl group suggests significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential. Researchers and drug development professionals are encouraged to approach its use with caution, adhering to stringent safety protocols based on the known hazards of analogous compounds.
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